molecular formula C15H18N6O B12470927 2-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B12470927
M. Wt: 298.34 g/mol
InChI Key: SVJNRWXZAYMJTK-UHFFFAOYSA-N
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Description

2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL typically involves multi-step organic reactions. One common approach includes the condensation of 3-methylphenylamine with a pyrazolo[3,4-d]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation. The compound’s structure allows it to fit into the active site of CDKs, forming stable complexes that prevent the enzymes from functioning properly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

2-[[1-methyl-4-(3-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C15H18N6O/c1-10-4-3-5-11(8-10)18-13-12-9-17-21(2)14(12)20-15(19-13)16-6-7-22/h3-5,8-9,22H,6-7H2,1-2H3,(H2,16,18,19,20)

InChI Key

SVJNRWXZAYMJTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C

Origin of Product

United States

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